molecular formula C14H19BO4 B13461168 4,4,5,5-Tetramethyl-2-(4-methyl-1,3-benzodioxol-5-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-methyl-1,3-benzodioxol-5-yl)-1,3,2-dioxaborolane

Cat. No.: B13461168
M. Wt: 262.11 g/mol
InChI Key: SSLVPQZGQTUQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the molecule can impart unique reactivity and properties, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate organic substrate. Common reagents used in the synthesis include boron tribromide, boron trichloride, and boronic acids. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the hydrolysis of boron-containing intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.

Scientific Research Applications

4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.

    Biology: Potential use in labeling and tracking biological molecules due to its unique reactivity.

    Medicine: Investigated for its potential in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form stable complexes with nucleophiles, facilitating various chemical transformations. The pathways involved often include the formation of boron-oxygen or boron-nitrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron-containing compound used in organic synthesis.

    Trimethylborane: A simpler boron compound with different reactivity.

    Boronic Esters: A class of compounds similar in structure and reactivity.

Uniqueness

4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the 1,3-dioxaborolane ring and the indane moiety can influence its behavior in chemical reactions, making it valuable for specific applications.

Properties

Molecular Formula

C14H19BO4

Molecular Weight

262.11 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methyl-1,3-benzodioxol-5-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C14H19BO4/c1-9-10(6-7-11-12(9)17-8-16-11)15-18-13(2,3)14(4,5)19-15/h6-7H,8H2,1-5H3

InChI Key

SSLVPQZGQTUQGB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.